Regioisomeric Purity: C-5 vs. N-1 Substitution Dictates Pharmacophoric Geometry
The target compound 858954-56-0 presents the hydrazide group at the imidazole C-5 position, whereas the common alternative 2-(1H-imidazol-1-yl)acetohydrazide (CAS 56563-00-9) carries the identical functional group at N-1. This regioisomerism produces markedly different spatial arrangements of the terminal –NH2 group, which serves as the reactive handle for hydrazone formation. In HIV-1 Vpu–BST-2 inhibitor studies, the acetohydrazide scaffold derived from imidazole-5-acetic acid (compound series 20) yielded the active hit 20g with an IC50 of 17.6 ± 0.9 µM in the AlphaScreen dose-response assay, whereas analogous esters and carboxylic acids lacking the C-5 hydrazide were inactive (inhibition < 50% at screening concentration) [1]. No comparable inhibitory activity has been reported for the N-1 isomer in this target system, underscoring the functional consequence of the substitution position.
| Evidence Dimension | HIV-1 Vpu–BST-2 protein-protein interaction inhibition (AlphaScreen IC50) |
|---|---|
| Target Compound Data | IC50 = 17.6 ± 0.9 µM for acetohydrazide analog 20g (derived from imidazole-5-acetic acid scaffold) |
| Comparator Or Baseline | Corresponding ethyl ester (17 series) and carboxylic acid (19 series) analogs: >50% inhibition at screening concentration not achieved; IC50 not determinable |
| Quantified Difference | Acetohydrazide analog 20g is a confirmed hit (IC50 quantifiable); ester/acid analogs are inactive (IC50 > screening limit) |
| Conditions | HIV-1 Vpu–BST-2 AlphaScreen assay; dose-response format; data from Rashamuse et al., 2020 |
Why This Matters
This demonstrates that the C-5 acetohydrazide motif is a structural prerequisite for target engagement in the Vpu–BST-2 system, making CAS 858954-56-0 a rational starting material for hit-to-lead optimization programs targeting this protein-protein interaction.
- [1] Rashamuse TJ, Njengele Z, Coyanis EM, Sayed Y, Mosebi S, Bode ML. Design, synthesis and biological evaluation of novel 2-(5-aryl-1H-imidazol-1-yl) derivatives as potential inhibitors of the HIV-1 Vpu and host BST-2 protein interaction. European Journal of Medicinal Chemistry. 2020; 189: 112081. View Source
